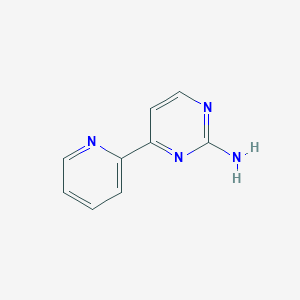

4-(Pyridin-2-yl)pyrimidin-2-amine

Übersicht

Beschreibung

“4-(Pyridin-2-yl)pyrimidin-2-amine” is a chemical compound that has been studied for its potential applications in the field of medicine. It has been identified as a highly potent and selective inhibitor of CDK4 and CDK6, which are cyclin D dependent kinases that regulate entry into the S phase of the cell cycle . These kinases are validated targets for anticancer drug discovery .

Synthesis Analysis

The synthesis of “4-(Pyridin-2-yl)pyrimidin-2-amine” involves medicinal chemistry optimization . A novel series of this compound has been developed as derivatives that are highly potent and selective inhibitors of CDK4 and CDK6 .

Molecular Structure Analysis

The molecular formula of “4-(Pyridin-2-yl)pyrimidin-2-amine” is C9H8N4 . Its molecular weight is 172.19 g/mol . The compound has a topological polar surface area of 64.7 Ų .

Chemical Reactions Analysis

The compound has been used in the design and synthesis of JAK inhibitors . It has also been used in the development of CDK4/6 inhibitors .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.19 g/mol . It has a topological polar surface area of 64.7 Ų . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

- Summary of Application: Pyrimidines, including “4-(Pyridin-2-yl)pyrimidin-2-amine”, have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that numerous methods for the synthesis of pyrimidines are described .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anti-Fibrosis Applications

- Summary of Application: A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that a series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized .

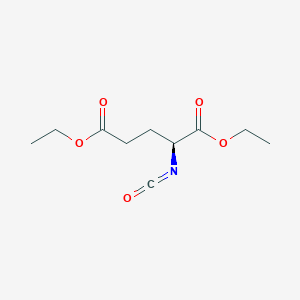

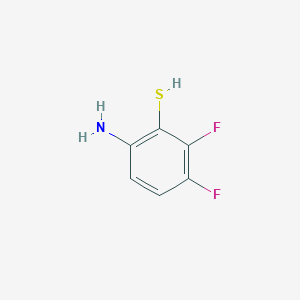

- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Anticancer Applications

- Summary of Application: 4-(Pyridin-2-yl)pyrimidin-2-amine derivatives have been found to be highly potent and selective inhibitors of CDK4 and CDK6, which are cyclin D dependent kinases that regulate entry into S phase of the cell cycle and are validated targets for anticancer drug discovery .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered .

- Results or Outcomes: The specific results or outcomes are not detailed in the sources. However, it is mentioned that these compounds are highly potent and selective inhibitors of CDK4 and CDK6 .

Synthesis of New Derivatives

- Summary of Application: New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized . These derivatives could be used for various applications in different scientific fields .

- Methods of Application: The derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results or Outcomes: The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

Inhibitor of Bcr-Abl Kinase

- Summary of Application: A representative example of such substituted 2-aminopyrimidines is imatinib, a highly selective Bcr-Abl kinase inhibitor, which has been used successfully for treatment of chronic myeloid leukemia .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Imatinib has been used successfully for treatment of chronic myeloid leukemia .

Ligands for Metal Complexation

- Summary of Application: 4-pyridinylpyrimidines are widely used as ligands for metal complexation .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Synthesis of Nilotinib

- Summary of Application: “4-(Pyridin-3-yl)pyrimidin-2-amine” serves as an intermediate compound during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Nilotinib has been used successfully for treatment of chronic myeloid leukemia .

Anti-Inflammatory Agent

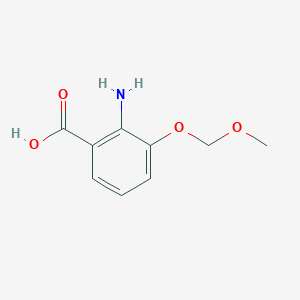

- Summary of Application: The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . These compounds have potential anti-inflammatory effects .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source . However, it is mentioned that the purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)pyrimidin-2-amine | |

CAS RN |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)